molecular formula C12H10BrNO2 B6221099 6-bromo-2,4-dimethylquinoline-3-carboxylic acid CAS No. 2758001-29-3

6-bromo-2,4-dimethylquinoline-3-carboxylic acid

Cat. No.: B6221099
CAS No.: 2758001-29-3
M. Wt: 280.1
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Description

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H10BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, two methyl groups at the 2nd and 4th positions, and a carboxylic acid group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2,4-dimethylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the bromination of 2,4-dimethylquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions. The bromination reaction selectively introduces a bromine atom at the 6th position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

    Reduction: Formation of quinoline-3-alcohol or quinoline-3-aldehyde derivatives.

Scientific Research Applications

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2,4-dimethylquinoline-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and carboxylic acid group can play crucial roles in binding interactions and modulating biological activity. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylquinoline-3-carboxylic acid
  • 2,4-Dimethylquinoline-3-carboxylic acid
  • 6-Chloro-2,4-dimethylquinoline-3-carboxylic acid

Uniqueness

6-Bromo-2,4-dimethylquinoline-3-carboxylic acid is unique due to the specific combination of substituents on the quinoline ring. The presence of both bromine and methyl groups can influence its chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

CAS No.

2758001-29-3

Molecular Formula

C12H10BrNO2

Molecular Weight

280.1

Purity

95

Origin of Product

United States

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